4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzamide core substituted with a bis(2-methylpropyl)sulfamoyl group and a 4-fluoro-1,3-benzothiazol-2-yl moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the bis(2-methylpropyl)sulfamoyl group can be achieved through sulfonation reactions, while the 4-fluoro-1,3-benzothiazol-2-yl moiety is introduced via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated benzothiazoles. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzothiazole moiety may interact with various signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the 4-fluoro-1,3-benzothiazol-2-yl moiety, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2/c1-14(2)12-26(13-15(3)4)31(28,29)17-10-8-16(9-11-17)21(27)25-22-24-20-18(23)6-5-7-19(20)30-22/h5-11,14-15H,12-13H2,1-4H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWTBDMAHQIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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